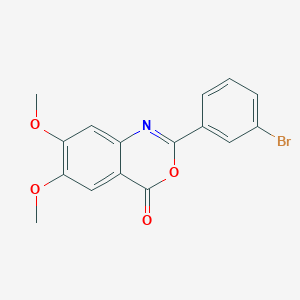
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol, also known as TTE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TTE is a chiral molecule, which means it has a non-superimposable mirror image. This property makes TTE an important molecule for the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is not well understood. However, studies have suggested that 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol interacts with proteins and enzymes in the body, which may be responsible for its biological activity.
Biochemical and Physiological Effects
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has been shown to exhibit anti-inflammatory and antioxidant properties in vitro. Studies have also suggested that 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol may have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is its chiral nature, which makes it an important molecule for the development of new drugs and materials. However, the synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is challenging, and the yield obtained through the current synthesis method is relatively low. This can make it difficult to obtain large quantities of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol for lab experiments.
Orientations Futures
There are several future directions for the research on 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol. One area of research is the development of new synthesis methods to improve the yield of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol. Another area of research is the investigation of the biological activity of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol and its potential as a therapeutic agent. Additionally, research can be focused on the development of new materials and devices based on 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol, such as CPLEDs and LCDs.
Conclusion
In conclusion, 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is a chiral molecule that has gained significant attention in the field of scientific research due to its unique properties. The synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is challenging, but it has potential applications in the development of new drugs and materials. Further research is needed to fully understand the biochemical and physiological effects of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol involves the reaction of 2-thiophenecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol obtained through this method is around 50%.
Applications De Recherche Scientifique
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has been extensively studied for its potential applications in the field of optoelectronics. Due to its chiral nature, 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has the ability to emit circularly polarized light, which makes it an attractive material for the development of circularly polarized light-emitting diodes (CPLEDs). 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has also been used as a chiral dopant in liquid crystal displays (LCDs) to improve their optical properties.
Propriétés
Nom du produit |
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol |
|---|---|
Formule moléculaire |
C18H14O2S4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1,1,2,2-tetrathiophen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C18H14O2S4/c19-17(13-5-1-9-21-13,14-6-2-10-22-14)18(20,15-7-3-11-23-15)16-8-4-12-24-16/h1-12,19-20H |
Clé InChI |
VVOGXYRHGQVGHL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O |
SMILES canonique |
C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)



![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)